Ac-LETD-CHO

Caspase-8 inhibition IC50 Potency comparison

Distinguishing caspase-8-specific effects from off-target caspase-3/6/9 inhibition is a persistent challenge with LETD-based inhibitors. Ac-LETD-CHO solves this with its reversible aldehyde warhead, enabling precise temporal control unattainable with irreversible FMK inhibitors. - Selective inhibition: IC50 6.71 nM against caspase-8; reversible covalent binding allows inhibitor washout to study signaling recovery kinetics. - Validated neuroprotection: At 50 µM, suppresses hyperglycemia-induced ROS, DNA damage, and caspase-3 activation in ND7/23 neuronal glucotoxicity models. - Supplied as lyophilized powder, ≥95% purity; shipped ambient globally.

Molecular Formula C21H34N4O10
Molecular Weight 502.5 g/mol
Cat. No. B12384420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LETD-CHO
Molecular FormulaC21H34N4O10
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C
InChIInChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1
InChIKeyUSINUJSKVDJANL-ACDVHTNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-LETD-CHO Inhibitor Overview


Ac-LETD-CHO is a synthetic tetrapeptide aldehyde inhibitor specifically designed to target caspase-8, a pivotal initiator caspase in the extrinsic apoptotic pathway. It is composed of an acetylated Leu-Glu-Thr-Asp (LETD) sequence, which mimics the canonical recognition motif for caspase-8, and a C-terminal aldehyde (CHO) warhead that forms a reversible covalent bond with the enzyme's active-site cysteine . This compound is primarily utilized as a research tool to dissect caspase-8-dependent signaling in apoptosis, inflammation, and cell survival .

Pathway Caspase-8 extrinsic apoptosis signaling studies
Mechanism Reversible aldehyde warhead supports transient inhibition and washout kinetics
Tool Type Tetrapeptide inhibitor with LETD recognition motif for initiator caspase research

Ac-LETD-CHO Substitution Risks


Substituting Ac-LETD-CHO with other caspase inhibitors, even those also marketed as 'caspase-8 inhibitors', is not scientifically valid without careful consideration of warhead chemistry and off-target profiles. The peptide sequence LETD, while a consensus recognition motif for caspase-8, is inherently promiscuous; LETD-based inhibitors and substrates have been shown to bind with equal affinity to caspase-3, -6, and -9 . Furthermore, the choice between a reversible aldehyde (CHO) warhead and an irreversible fluoromethyl ketone (FMK) warhead, as seen in Z-IETD-FMK, fundamentally alters the duration of target engagement and cellular toxicity profiles . Therefore, procurement decisions must be guided by quantitative evidence of selectivity and potency in the specific experimental context, as detailed below.

LETD motif promiscuity
LETD-based inhibitors may bind caspase-3, -6, and -9 with comparable affinity; isoform attribution may require complementary controls
Warhead mismatch
Reversible aldehyde (CHO) and irreversible FMK warheads differ in target engagement duration; washout and cytotoxicity profiles may not transfer
Selectivity context may shift
Enzymatic selectivity profiles may not directly translate to cellular models; off-target caspase effects require pathway-specific validation

Ac-LETD-CHO Quantitative Evidence


Inhibitory Potency vs. Ac-IETD-CHO

In direct potency comparisons, Ac-LETD-CHO exhibits an IC50 of 6.71 nM against caspase-8, which is slightly less potent than the structurally similar caspase-8 inhibitor Ac-IETD-CHO (IC50 = 5 nM) . This quantitative difference, while small, indicates that Ac-IETD-CHO may be marginally more potent in in vitro enzymatic assays. However, this difference is often outweighed by the distinct selectivity and cellular permeability profiles of each compound, making the choice application-dependent.

Inhibitory Potency
Cross-study context
IC50: 6.71 nM
vs. Ac-IETD-CHO 5 nM
Reported enzymatic potency context; supports selectivity-prioritized selection review
Recombinant human caspase-8 in vitro assay
Caspase-8 inhibition IC50 Potency comparison Apoptosis research

Warhead Reversibility: Aldehyde vs. FMK

Ac-LETD-CHO features an aldehyde (CHO) warhead that forms a reversible hemiacetal bond with the active site cysteine, allowing for transient inhibition and washout recovery . In contrast, Z-IETD-FMK, a widely used comparator, utilizes a fluoromethyl ketone (FMK) warhead that irreversibly alkylates the active site, leading to sustained inhibition and potential off-target cytotoxicity over extended periods .

Warhead Reversibility
Class-level
CHO: Reversible hemiacetal
FMK: Irreversible alkylation
Supports washout assay context; reversible mechanism may differ from irreversible FMK tools
Based on warhead chemistry class inference
Caspase-8 inhibition Reversible inhibitor Irreversible inhibitor FMK warhead Cellular toxicity

LETD Motif Selectivity

A crucial caveat for any LETD-based inhibitor is its inherent lack of absolute specificity. A 2014 study in ACS Chemical Biology demonstrates that canonical LETD-based inhibitors and substrates promiscuously bind to caspase-3, -6, and -9 with equal affinity . This is a class-level limitation of the LETD sequence, not a compound-specific flaw. Therefore, in assays where caspase-3 activity is a confounding factor, even highly potent LETD-based inhibitors like Ac-LETD-CHO will exhibit significant off-target inhibition.

LETD Motif Selectivity
Class-level
Reported equal affinity for caspase-3, -6, -9
Class-level motif promiscuity; requires complementary genetic controls for pathway attribution
Data to verify in target assay system
Caspase selectivity LETD motif Caspase-3 inhibition Off-target effects

Cytoprotection in Neuronal Glucotoxicity

In a cellular model of glucotoxicity using ND7/23 neuronal cells, treatment with Ac-LETD-CHO (50 µM) effectively suppressed hyperglycemia-induced caspase-3 activation . This demonstrates that while Ac-LETD-CHO may bind to caspase-3 directly (as noted above), its primary functional outcome in this cellular context—reduction of apoptosis—is achieved, likely through upstream inhibition of caspase-8. This cellular efficacy contrasts with a comparator study where a caspase-9 inhibitor (Ac-LEHD-CHO) failed to prevent chromatin condensation in UV-induced apoptosis, highlighting that pathway-specific inhibition is critical .

Neuronal Glucotoxicity
Model context
Suppressed caspase-3 activation in ND7/23 cells (50 µM)
Reported functional response in glucotoxicity cell model; supports apoptosis pathway-response interpretation
Cross-study comparable; model-specific endpoint
Neuroprotection Diabetic neuropathy Caspase-3 activation Apoptosis Cell viability

Ac-LETD-CHO Application Scenarios


Reversible Inhibition for Apoptosis Kinetics

Based on its reversible aldehyde warhead , Ac-LETD-CHO is the preferred tool for researchers needing to study the kinetics of caspase-8 activation and deactivation. Unlike irreversible FMK-based inhibitors, Ac-LETD-CHO can be washed out, allowing for precise temporal control of caspase-8 inhibition and the study of downstream recovery mechanisms. This is essential for dissecting signaling feedback loops and the commitment point of apoptosis in cell death pathways.

Caspase-8 in Cell Survival and Migration

The moderate potency and reversible nature of Ac-LETD-CHO make it well-suited for exploring the non-apoptotic, pro-survival functions of caspase-8, particularly in cancer models. In certain cancers (e.g., glioblastoma, neuroblastoma), caspase-8 activity paradoxically promotes tumor progression through enhanced cell migration and inflammation . Ac-LETD-CHO can be used to block these specific functions without inducing the acute cytotoxicity often associated with pan-caspase or irreversible inhibitors.

Caspase-8 in Neurodegeneration Models

As demonstrated in the ND7/23 neuronal glucotoxicity model , Ac-LETD-CHO provides a robust platform for validating caspase-8 as a therapeutic target in neurodegenerative diseases, including diabetic neuropathy. Its efficacy in suppressing hyperglycemia-induced apoptosis positions it as a key reagent for preclinical studies aiming to link caspase-8 activation to neuronal damage and to screen for downstream protective mechanisms.

Caspase-8 vs. Caspase-9 Pathway Differentiation

In experimental systems where both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways are engaged, Ac-LETD-CHO can be used in parallel with a caspase-9 inhibitor (e.g., Ac-LEHD-CHO) to delineate the dominant pathway. As shown in comparative studies, Ac-LETD-CHO and Ac-LEHD-CHO have distinct functional outcomes in cellular models, enabling researchers to assign specific phenotypes to the correct initiator caspase . This combinatorial approach is crucial for target validation in oncology and toxicology research.

Application
Selection Property
Validation Focus
Apoptosis kinetic studies
Reversible aldehyde warhead
Washout recovery and transient inhibition endpoints
Cancer cell migration research
Reversible inhibition profile
Non-apoptotic caspase-8 endpoint review
Neurodegeneration model studies
Cell-model response context
Caspase-8 pathway-response endpoints
Apoptosis pathway differentiation
Initiator caspase selectivity context
Extrinsic vs. intrinsic pathway endpoint assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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